molecular formula C10H10O2 B6148368 1-ethynyl-2,4-dimethoxybenzene CAS No. 77336-36-8

1-ethynyl-2,4-dimethoxybenzene

Cat. No.: B6148368
CAS No.: 77336-36-8
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-2,4-dimethoxybenzene (C₁₀H₁₀O₂) is a substituted aromatic compound featuring an ethynyl group (–C≡CH) at the 1-position and methoxy (–OCH₃) groups at the 2- and 4-positions of the benzene ring. It is synthesized via palladium- or copper-catalyzed cross-coupling reactions, as demonstrated by its preparation from ((2,4-dimethoxyphenyl)ethynyl)trimethylsilane using potassium carbonate in methanol and tetrahydrofuran (yield: 98%) . The compound is typically isolated as a clear oil, with key spectral data including:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.36 (d, J = 8.4 Hz, 1H), 6.42 (d, J = 8.4 Hz, 1H), 6.41 (s, 1H), 3.84 (s, 3H), 3.78 (s, 3H), 3.25 (s, 1H) .
  • MS (ESI): m/z 163 (M+H)⁺ .

Its primary applications include serving as a precursor in synthesizing brominated derivatives (e.g., 1-(bromoethynyl)-2,4-dimethoxybenzene) and participating in heterocycle formation, such as benzo[b]furans .

Properties

CAS No.

77336-36-8

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dimethoxybenzene can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethynyl-2,4-dimethoxybenzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethynyl-Substituted Dimethoxybenzenes

1-Ethynyl-3,4,5-Trimethoxybenzene
  • Structure : Ethynyl at 1-position, methoxy groups at 3, 4, 5 positions.
  • Key Differences : Increased steric hindrance and electron-donating effects due to three methoxy groups.
  • Reactivity : Enhanced stability in electrophilic substitution reactions compared to 1-ethynyl-2,4-dimethoxybenzene due to symmetric substitution .
1-Ethynyl-3,4-Dihydroxybenzene
  • Structure : Ethynyl at 1-position, hydroxyl (–OH) groups at 3, 4 positions.
  • Key Differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity, making this compound more reactive in oxidation and chelation reactions .

Halogenated Analogs

2-Bromo-1,4-Dimethoxybenzene
  • Structure : Bromine at 2-position, methoxy groups at 1 and 4 positions.
  • Key Differences : Bromine serves as a leaving group, enabling Suzuki and Ullmann couplings. Lacks the ethynyl group’s π-bond conjugation, reducing utility in alkyne-based cross-coupling reactions .
1-Ethynyl-2,4-Difluorobenzene
  • Structure : Ethynyl at 1-position, fluorine atoms at 2, 4 positions.
  • Key Differences : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to methoxy-substituted analogs .

Methoxy-Substituted Benzene Derivatives

1-Propyl-3,4-Dimethoxybenzene
  • Structure : Propyl group at 1-position, methoxy groups at 3, 4 positions.
  • Key Differences : The alkyl chain enhances hydrophobicity, making it more suitable for lipid-soluble applications (e.g., fragrance additives) compared to the ethynyl-substituted derivative .
1-Ethoxy-2,4-Dimethylbenzene
  • Structure : Ethoxy group at 1-position, methyl groups at 2, 4 positions.
  • Key Differences : Methyl and ethoxy groups provide steric bulk, limiting participation in conjugation-dependent reactions .

Comparative Data Table

Compound Molecular Formula Substituents Key Reactivity/Applications Reference
This compound C₁₀H₁₀O₂ 1-ethynyl, 2,4-methoxy Cross-coupling, bromination, heterocycle synthesis
1-Ethynyl-3,4,5-trimethoxybenzene C₁₁H₁₂O₃ 1-ethynyl, 3,4,5-methoxy Stabilized intermediates in natural product synthesis
2-Bromo-1,4-dimethoxybenzene C₈H₉BrO₂ 2-bromo, 1,4-methoxy Suzuki coupling precursors
1-Ethynyl-2,4-difluorobenzene C₈H₄F₂ 1-ethynyl, 2,4-fluoro Electron-deficient substrates in catalysis
1-Propyl-3,4-dimethoxybenzene C₁₁H₁₆O₂ 1-propyl, 3,4-methoxy Fragrance and flavor industry applications

Key Findings and Research Insights

Electronic Effects: Methoxy groups in this compound activate the aromatic ring toward electrophilic substitution, while the ethynyl group facilitates π-orbital conjugation, enhancing reactivity in Sonogashira and Heck couplings .

Steric Considerations : Derivatives with bulky substituents (e.g., 1-ethoxy-2,4-dimethylbenzene) exhibit reduced reactivity in cross-coupling due to steric hindrance .

Toxicity Data: Limited ecotoxicological data exist for this compound, necessitating caution in handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.